molecular formula C9H7ClO B1428886 1-Chloro-2-ethynyl-4-methoxybenzene CAS No. 1343921-70-9

1-Chloro-2-ethynyl-4-methoxybenzene

Cat. No. B1428886
CAS RN: 1343921-70-9
M. Wt: 166.6 g/mol
InChI Key: NUKFFXPYKZNSMT-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-4-methoxybenzene, also known as 4-chloro-2-ethynyl-m-anisole, is a chemical compound that is part of the benzene family. It is an aromatic compound and is used as an intermediate in organic synthesis. It is used to synthesize a range of compounds, including pharmaceuticals, dyes, and other compounds. In addition, it has been used in the synthesis of various biologically active compounds and as a starting material for the synthesis of heterocyclic compounds.

Scientific Research Applications

Electrochemical Reduction

McGuire et al. (2016) studied the electrochemical reduction of methoxychlor, a compound related to 1-Chloro-2-ethynyl-4-methoxybenzene, at carbon and silver cathodes. This research is significant for understanding the reduction behavior of similar methoxybenzene compounds in various chemical environments (McGuire & Peters, 2016).

Identification in Grains with Off-Odors

Seitz and Ram (2000) identified over 20 volatile methoxybenzene compounds in grains with off-odors, demonstrating the presence and effects of these compounds in agricultural products (Seitz & Ram, 2000).

Synthesis and Characterization

Moustafid et al. (1991) conducted research on the electrosynthesis and spectroscopic characterization of polymers derived from 1-methoxy-4-ethoxybenzene, indicating the potential for creating new materials from methoxybenzene derivatives (Moustafid et al., 1991).

Environmental Impact and Degradation

Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan, a compound structurally related to 1-Chloro-2-ethynyl-4-methoxybenzene, highlighting its environmental implications and degradation pathways (Peverly et al., 2014).

Reaction Kinetics

Wang et al. (2010) studied the synthesis and kinetics of reactions involving dichloro-methoxybenzenes, providing insights into the reaction behavior of similar methoxybenzene compounds (Wang et al., 2010).

Application in Polymer Synthesis

Khan et al. (2003) synthesized new acetylide-functionalized aromatic ligands, including derivatives of 4-methoxybenzene, for use in creating dinuclear platinum complexes. This study expands the scope of 1-Chloro-2-ethynyl-4-methoxybenzene in polymer and material science (Khan et al., 2003).

Catalytic Reduction Studies

Another study by McGuire et al. (2016) explored the catalytic reduction of methoxychlor, a related compound, providing further insights into the chemical behavior and potential applications of similar compounds in catalysis and environmental remediation (McGuire et al., 2016).

properties

IUPAC Name

1-chloro-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFFXPYKZNSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-ethynyl-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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